Structural Differentiation: Primary Carboxamide vs. Des-Carboxamide Piperidine Analog
The target compound contains a primary carboxamide (–CONH₂) at the piperidine 4-position, whereas the closest commercially tracked analog, 1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]piperidine (CID 976573, BDBM46942), lacks this functional group entirely [1]. This structural difference introduces two additional hydrogen-bond donor atoms and one additional hydrogen-bond acceptor, fundamentally altering the compound's capacity for target engagement. The des-carboxamide analog has been screened in the MLSMR collection and showed only weak activity against Mucolipin-3 (EC₅₀ 1.43 μM and 1.80 μM in replicate assays) and was essentially inactive against the ion channel NompC (EC₅₀ > 29.9 μM) [1]. For the target compound, the carboxamide is expected to enhance binding affinity through additional hydrogen-bond interactions, though direct comparative potency data against the same targets have not been published to date.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and molecular weight |
|---|---|
| Target Compound Data | HBD: 2 (–CONH₂); HBA: 5; MW: 340.4 g/mol; Contains primary carboxamide pharmacophore |
| Comparator Or Baseline | CID 976573 (BDBM46942): HBD: 0; HBA: 3; MW: 297.4 g/mol; No carboxamide. Mucolipin-3 EC₅₀: 1.43–1.80 μM; NompC EC₅₀ > 29.9 μM |
| Quantified Difference | ΔHBD: +2; ΔHBA: +2; ΔMW: +43.0 g/mol (14.5% increase). Carboxamide present vs. absent. |
| Conditions | Structural comparison based on SMILES; biological data from MLPCN screening center assays (Mucolipin-3 HEK293 cells; NompC Danio rerio ion channel) |
Why This Matters
The carboxamide moiety is a canonical pharmacophore for enzyme active-site hydrogen bonding; its presence in the target compound confers fundamentally different target engagement potential compared to the des-carboxamide analog, which has demonstrated only weak activity in publicly available screening data.
- [1] BindingDB. BDBM46942: 1-(4-ethoxy-2,3-dimethyl-phenyl)sulfonylpiperidine. Mucolipin-3 EC₅₀ data and NompC EC₅₀ data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=46942 View Source
